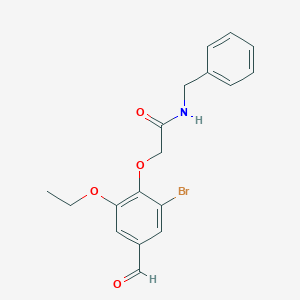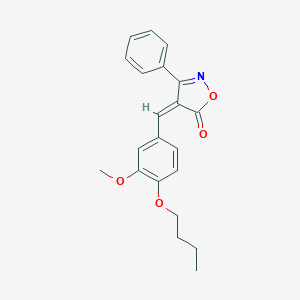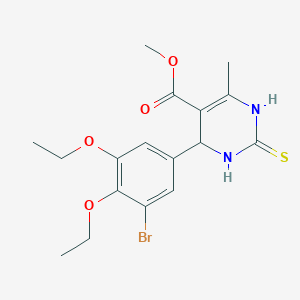
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzylacetamide family and is known for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. It also has antioxidant properties that protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide. One direction is to further investigate its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to optimize its therapeutic potential by understanding its mechanism of action and developing more potent derivatives. Additionally, it could be studied for its potential as an anti-viral agent and for the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable subject for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with benzylamine and chloroacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
|---|---|
Molekularformel |
C18H18BrNO4 |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
InChI |
InChI=1S/C18H18BrNO4/c1-2-23-16-9-14(11-21)8-15(19)18(16)24-12-17(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22) |
InChI-Schlüssel |
VPZTVKRLXVDFHU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)


![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)
![Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
![ethyl 2-{2-[2-(benzylamino)-2-oxoethoxy]benzylidene}-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307510.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307512.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)
![7-Propionyl-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307517.png)
![6-(3-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307518.png)